molecular formula C14H12BrFN2O B4772797 N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea

N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea

Cat. No.: B4772797
M. Wt: 323.16 g/mol
InChI Key: BMIVUBVNIXYDHB-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N’-(4-fluorobenzyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromine atom on the phenyl ring and a fluorine atom on the benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-N’-(4-fluorobenzyl)urea typically involves the reaction of 2-bromoaniline with 4-fluorobenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for N-(2-bromophenyl)-N’-(4-fluorobenzyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-N’-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Reactions: Products include substituted ureas with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxidized urea derivatives.

    Reduction Reactions: Products include amine derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(2-bromophenyl)-N’-(4-fluorobenzyl)urea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Industry: In the materials science field, N-(2-bromophenyl)-N’-(4-fluorobenzyl)urea can be used in the synthesis of polymers and other advanced materials. Its properties can be tailored to create materials with specific characteristics, such as improved thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N’-(4-fluorobenzyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    N-(2-chlorophenyl)-N’-(4-fluorobenzyl)urea: Similar structure but with a chlorine atom instead of bromine.

    N-(2-bromophenyl)-N’-(4-methylbenzyl)urea: Similar structure but with a methyl group instead of fluorine.

    N-(2-bromophenyl)-N’-(4-chlorobenzyl)urea: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: N-(2-bromophenyl)-N’-(4-fluorobenzyl)urea is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s properties, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

1-(2-bromophenyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O/c15-12-3-1-2-4-13(12)18-14(19)17-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIVUBVNIXYDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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